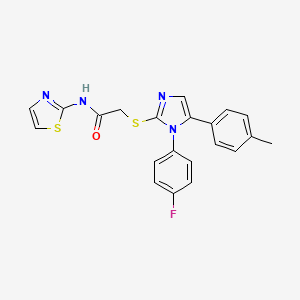
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. It features a unique structure that incorporates both thiazole and imidazole rings, making it a molecule of significant interest in medicinal chemistry and drug design.
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process that starts with the formation of the imidazole ring system. This is followed by the introduction of the thiazole moiety. The key steps include:
Synthesis of 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol.
Acylation of the thiol group with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions.
Industrial production methods: Industrial-scale production of this compound would likely involve optimizing the reaction conditions to improve yield and purity. This may include the use of high-performance liquid chromatography for purification and the application of advanced reaction technologies such as flow chemistry to streamline the synthesis process.
Types of reactions it undergoes
Oxidation: : The thioether moiety can be oxidized to sulfoxides and sulfones under mild oxidizing conditions.
Reduction: : The compound can undergo reduction reactions, especially targeting the imidazole ring under specific conditions.
Substitution: : The fluorophenyl group provides sites for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions
Oxidation: : Common oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major products formed from these reactions
Oxidation can lead to the formation of sulfoxides and sulfones.
Reduction can yield partially or fully reduced imidazole derivatives.
Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
科学研究应用
Chemistry: : This compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: : The compound's interaction with biological macromolecules is of interest for understanding its bioavailability and metabolism.
Industry: : Used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
作用机制
The mechanism by which 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves:
Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : It could inhibit or activate specific signaling pathways, resulting in therapeutic effects.
相似化合物的比较
Compared to other imidazole derivatives, 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the presence of both thiazole and fluorophenyl groups. This dual functionality potentially enhances its pharmacological properties.
Similar Compounds
1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazole.
2-(Thiazol-2-ylthio)-1H-imidazole.
4-Fluorophenylthiazole derivatives.
Each of these similar compounds has unique features, but none combine the diverse functionalities found in this compound, highlighting its potential uniqueness and utility in various scientific research applications.
This deep dive into this compound unpacks its significance and breadth of application in modern science and industry. Fascinating stuff, right?
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS2/c1-14-2-4-15(5-3-14)18-12-24-21(26(18)17-8-6-16(22)7-9-17)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVNRPHRFMZXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
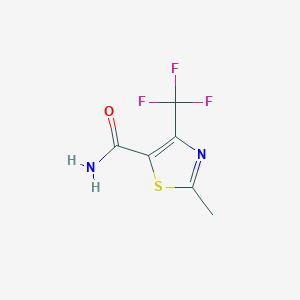
![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)
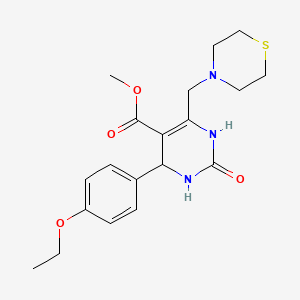
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)
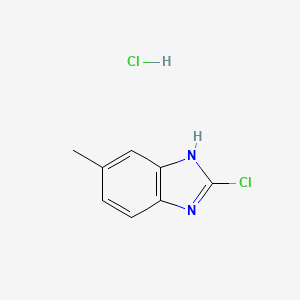
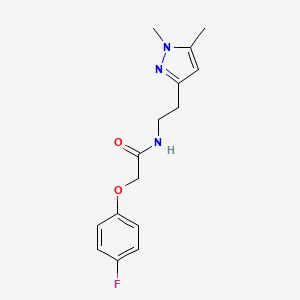
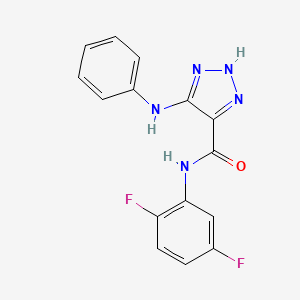
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
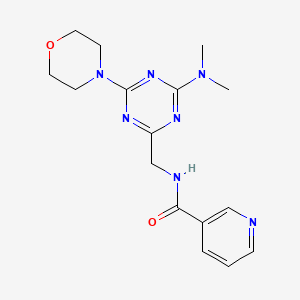
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2589697.png)
